![molecular formula C9H14Cl2N2 B1453957 1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride CAS No. 200137-80-0](/img/structure/B1453957.png)
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride
Overview
Description
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride is a chemical compound used in scientific research . Its unique structure enables its application in various fields including drug discovery, medicinal chemistry, and neurochemistry. The compound has a CAS Number of 200137-80-0 and a molecular weight of 221.13 .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable scaffold for the synthesis of analogs with potential biological activities. It’s particularly relevant in the design of molecules that target neurodegenerative disorders and infective pathogens .
Biological Activity Studies
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride: has been the subject of various studies to understand its biological activities. These studies help in identifying its role in different biological processes and its potential as a therapeutic agent .
Structural-Activity Relationship (SAR) Analysis
Researchers utilize this compound to perform SAR analysis, which helps in understanding the relationship between the chemical structure of a molecule and its biological activity. This is crucial for optimizing the efficacy and safety of new drugs .
Synthetic Chemistry
The compound is also used in synthetic chemistry as a building block for constructing complex molecules. Its versatility in reactions makes it a valuable asset for chemists developing new synthetic routes .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFVRHQVKXKFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655182 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride | |
CAS RN |
200137-80-0 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.